molecular formula C22H20O5 B11659645 benzyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate

benzyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate

Cat. No.: B11659645
M. Wt: 364.4 g/mol
InChI Key: QVUXQIVXBXGYJJ-UHFFFAOYSA-N
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Description

BENZYL 2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETATE is a complex organic compound with a molecular weight of 274.27 g/mol This compound is characterized by the presence of a benzyl group, a chromen ring, and an acetate moiety

Preparation Methods

The synthesis of BENZYL 2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETATE involves several steps. One common synthetic route includes the reaction of 6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl with benzyl acetate under specific reaction conditions . The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

BENZYL 2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

BENZYL 2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETATE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it may be studied for its potential effects on cellular processes and pathways. In medicine, researchers are exploring its potential therapeutic applications, including its use as a precursor for drug development. Additionally, it has industrial applications in the production of various chemical products.

Mechanism of Action

The mechanism of action of BENZYL 2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

BENZYL 2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETATE can be compared with other similar compounds, such as 2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)acetic acid . While both compounds share a similar core structure, the presence of the benzyl group in BENZYL 2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETATE imparts unique properties and potential applications. Other similar compounds include various derivatives of chromen and acetate, each with distinct chemical and biological properties.

Properties

Molecular Formula

C22H20O5

Molecular Weight

364.4 g/mol

IUPAC Name

benzyl 2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetate

InChI

InChI=1S/C22H20O5/c23-21(26-13-15-6-2-1-3-7-15)14-25-16-10-11-18-17-8-4-5-9-19(17)22(24)27-20(18)12-16/h1-3,6-7,10-12H,4-5,8-9,13-14H2

InChI Key

QVUXQIVXBXGYJJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)OCC4=CC=CC=C4)OC2=O

Origin of Product

United States

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